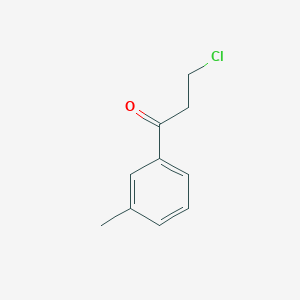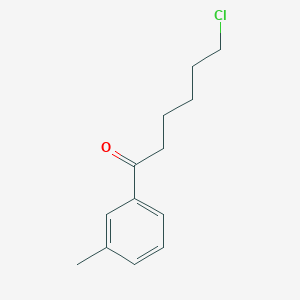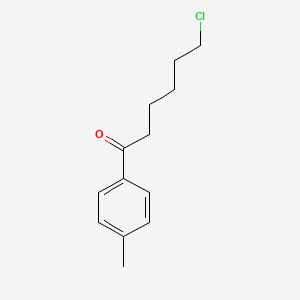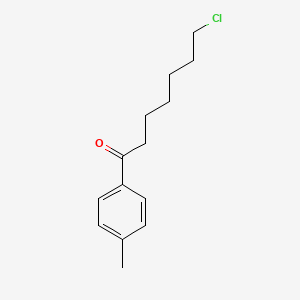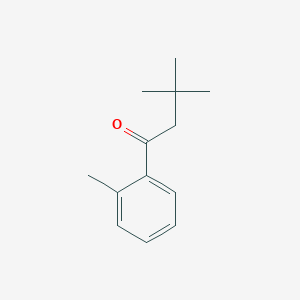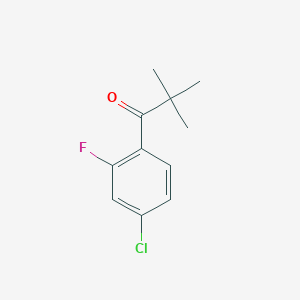
4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-2,2-dimethyl-2’-fluoropropiophenone is an organic compound derived from propiophenone. It has a molecular formula of C11H12ClFO and a molecular weight of 214.66 g/mol .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-2,2-dimethyl-2’-fluoropropiophenone consists of a propiophenone backbone with a chlorine atom at the 4’ position and a fluorine atom at the 2’ position. The propiophenone backbone is further substituted with two methyl groups .Applications De Recherche Scientifique
Octupolar Nonlinear Optical (NLO) Materials
4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone-related compounds, like those in the triazine class, have been identified for their potential in nonlinear optics. Studies have characterized crystal structures and packing, with findings indicating the presence of dimeric Piedfort Units and two-dimensional networks, which are important for their NLO properties. These compounds have demonstrated noncentrosymmetric nature and significant second-harmonic generation (SHG) signals, making them candidates for octupolar NLO material applications (Boese et al., 2002).
Metal Ion Sensing
Derivatives of 4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone have been explored for their fluoroionophore properties, particularly in metal ion sensing. Research has focused on the development of fluoroionophores that can specifically chelate certain metal ions like Zn+2 in different environments. These compounds have shown promise in applications related to cellular metal staining and potentially in environmental monitoring of metal ions (Hong et al., 2012).
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBBBUNCZSXLPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642479 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone | |
CAS RN |
898766-51-3 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

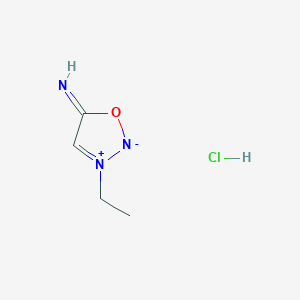
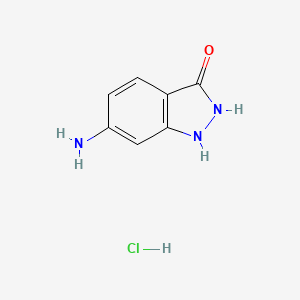
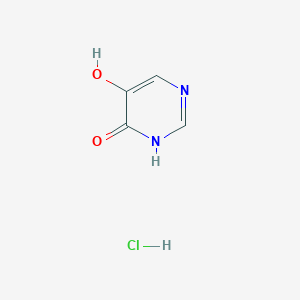
![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
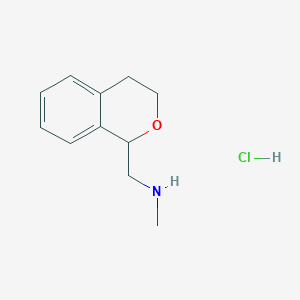
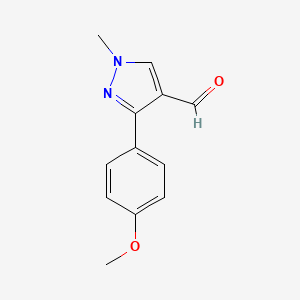
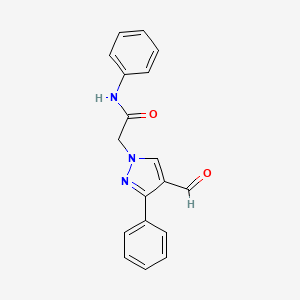
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

